molecular formula C11H16O B1237747 Isojasmone CAS No. 11050-62-7

Isojasmone

Cat. No.: B1237747
CAS No.: 11050-62-7
M. Wt: 164.24 g/mol
InChI Key: GVONPEQEUQYVNH-SNAWJCMRSA-N
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Description

Isojasmone, also known as 2-hexylcyclopent-2-en-1-one, is a yellow liquid with a floral odor. It has a basic structure consisting of a cyclopentanone ring fused with a benzene ring. This compound is insoluble in water but soluble in organic solvents such as ethanol and ether. It is widely used in the perfume industry as a fragrance ingredient due to its pleasant floral scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isojasmone can be synthesized through various methods. One common method involves the use of furan derivatives. For example, 5-methylfuraldehyde can be converted to jasmone and dihydrojasmone through a series of reactions involving Grignard reagents and rearrangement to cyclopentanone derivatives . Another method involves the alkylation of methylcyclopentenolone, which can be achieved using conventional methods .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of cyclopentanone derivatives. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yields and purity. The product is then purified through distillation and chromatography to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Isojasmone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the cyclopentanone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products:

Scientific Research Applications

Isojasmone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isojasmone in perfumes involves its ability to interact with olfactory receptors in the nose, creating a pleasant fragrance. In biological systems, this compound may exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that this compound can modulate various biochemical processes .

Comparison with Similar Compounds

    Jasmone: Similar in structure and used in the fragrance industry.

    Dihydrojasmone: A hydrogenated derivative of jasmone with similar applications.

    Methyl jasmonate: Another related compound used in perfumes and as a plant hormone.

Uniqueness of Isojasmone: this compound is unique due to its specific floral scent and its stability under normal conditions. It is also versatile in its applications, ranging from perfumes to potential therapeutic uses. Compared to similar compounds, this compound offers a distinct olfactory profile and chemical stability, making it a valuable ingredient in various industries .

Properties

IUPAC Name

2-methyl-3-[(E)-pent-2-enyl]cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONPEQEUQYVNH-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow, yellow-brown liquid; green odour reminiscent of jasmine
Record name Isojasmone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in hexane and fats, Miscible at room temperature (in ethanol)
Record name Isojasmone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.924
Record name Isojasmone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

11050-62-7
Record name Isojasmone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011050627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2-methyl-3-(2-penten-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-methyl-3-pent-2-enylcyclopent-2-enone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-(2-PENTENYL)-2-CYCLOPENTEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8GSG1D56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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